molecular formula C19H15N5O2S B2736998 (Z)-N'-(2,4-dimethylphenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477285-61-3

(Z)-N'-(2,4-dimethylphenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2736998
CAS No.: 477285-61-3
M. Wt: 377.42
InChI Key: WLUVUAYCQUQLIV-QJOMJCCJSA-N
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Description

(Z)-N’-(2,4-dimethylphenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a nitrophenyl group, and a dimethylphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(2,4-dimethylphenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions One common method includes the condensation of 2,4-dimethylphenyl hydrazine with 4-nitrobenzaldehyde to form the corresponding hydrazone This intermediate is then reacted with thiosemicarbazide to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(2,4-dimethylphenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyanide group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or sodium ethoxide in an alcohol solvent.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(2,4-dimethylphenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological molecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the thiazole ring and nitrophenyl group suggests possible applications in the development of anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (Z)-N’-(2,4-dimethylphenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity or altering their function. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N’-(2,4-dimethylphenyl)-4-(4-aminophenyl)thiazole-2-carbohydrazonoyl cyanide
  • (Z)-N’-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide
  • (Z)-N’-(2,4-dimethylphenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide

Uniqueness

What sets (Z)-N’-(2,4-dimethylphenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide apart from similar compounds is the presence of the nitrophenyl group, which imparts unique electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various scientific and industrial applications.

Properties

IUPAC Name

(2Z)-N-(2,4-dimethylanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c1-12-3-8-16(13(2)9-12)22-23-17(10-20)19-21-18(11-27-19)14-4-6-15(7-5-14)24(25)26/h3-9,11,22H,1-2H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUVUAYCQUQLIV-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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